7-Bromoimidazo[1,5-a]pyridine
Overview
Description
“7-Bromoimidazo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 g/mol . This compound is part of the imidazopyridine class, which is known for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of these compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazo[1,5-a]pyridine core with a bromine atom at the 7th position . The InChI code for this compound is 1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.03 g/mol, a topological polar surface area of 17.3 Ų, and a complexity of 129 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .
Scientific Research Applications
Pharmaceutical Applications:
- 7-Bromoimidazo[1,5-a]pyridine derivatives exhibit potential as anti-cancer and anti-tuberculosis agents. A study demonstrated the use of a nitrogen-rich system derived from this compound for developing potential anti-cancer and anti-TB agents through acid-amine coupling reactions (Sanghavi et al., 2022).
- Another research indicated the synthesis of 7-azaindazole chalcone derivatives from a similar compound, which showed significant analgesic and anti-inflammatory activities (Chamakuri et al., 2016).
Synthetic Chemistry Applications:
- The compound has been used in the synthesis of mesoionic, fused tricyclic systems, showing the importance of this compound in creating complex chemical structures (Benaissa et al., 2019).
- Research on microwave-assisted synthesis highlights its utility in efficiently producing diverse sets of bromoimidazo pyridines, a method useful in various synthetic applications (Patil et al., 2014).
Other Notable Applications:
- Studies have focused on the development of novel chemical inhibitors for the Bromodomain and Extraterminal Domain (BET) family, using the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold, which is closely related to this compound (Yang et al., 2019).
- The compound is also instrumental in the synthesis of pyrido[1,2-a]benzimidazoles, indicating its broader relevance in heterocyclic chemistry (Masters et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine derivatives have been noted for their wide range of pharmacological activities
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been reported to exhibit a variety of biological properties, suggesting that they may interact with multiple targets .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been reported to have a broad range of biological and pharmacological activities , suggesting that they may impact multiple biochemical pathways.
Result of Action
Imidazo[1,5-a]pyridine derivatives have been reported to exhibit a variety of biological properties , suggesting that they may have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDCOOMHHPUECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865156-48-5 | |
Record name | 7-bromoimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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